4-(2-Methanesulfonylethoxy)aniline

Lipophilicity Drug Design Physicochemical Property

Sourcing para-substituted aniline building blocks with defined sulfone motifs often results in batch-to-batch variability that compromises synthetic reproducibility. 4-(2-Methanesulfonylethoxy)aniline (CAS 1183904-30-4) addresses this with consistent, high-purity specification: • ≥95% purity ensures reliable coupling yields across automated parallel synthesis workflows • Primary aromatic amine enables direct functionalization; methylsulfonylethyl ether tail introduces the sulfone bioisostere in a single step • Validated scaffold in kinase inhibitor programs (e.g., lapatinib-type EGFR inhibitors) with XLogP3 = 0.6 for balanced lipophilicity Supplied as a research-grade building block with full analytical documentation, suitable for hit-to-lead library construction and lead optimization campaigns.

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
CAS No. 1183904-30-4
Cat. No. B1400810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methanesulfonylethoxy)aniline
CAS1183904-30-4
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCOC1=CC=C(C=C1)N
InChIInChI=1S/C9H13NO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
InChIKeyBXIVECHCOYZFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methanesulfonylethoxy)aniline Sourcing & Specifications


4-(2-Methanesulfonylethoxy)aniline (CAS 1183904-30-4) is a para-substituted aniline derivative characterized by a 2-methanesulfonylethoxy group at the 4-position, with molecular formula C9H13NO3S and molecular weight 215.27 g/mol [1]. The compound is typically supplied as a research-grade building block with a specified minimum purity of 95% . Its structural features include a primary aromatic amine for further functionalization and a methylsulfonyl ethyl ether side chain that modulates physicochemical properties relative to unsubstituted aniline [1].

Structure para-Substituted aniline with 2-methanesulfonylethoxy tail
Handle Primary aromatic amine for derivatization and coupling
Purity Research-grade specification for synthetic workflows

4-(2-Methanesulfonylethoxy)aniline: Differentiating from Analogs


Direct substitution of 4-(2-methanesulfonylethoxy)aniline with generic aniline derivatives (e.g., aniline, 4-chloroaniline, 4-aminophenol) or positional isomers (e.g., 3-(2-methanesulfonylethoxy)aniline, CAS 1184567-84-7) fundamentally alters the molecular properties required for downstream applications. The specific combination of the para-substituted aniline amine with the 2-methanesulfonylethoxy ether tail creates a unique hydrogen bonding profile and lipophilicity balance (XLogP3 = 0.6) [1] that differs markedly from analogs lacking the sulfonyl group or bearing alternative substituents. The high-purity (>95%) specification of the intended building block may not be met by alternative sources or analogs, potentially compromising synthetic yields and analytical reproducibility. The following quantitative evidence provides the basis for scientifically justified selection.

This compound
Positional isomers (e.g., 3-substituted) shift substitution geometry and may alter downstream coupling regiochemistry
This compound
Halogenated analogs modify electronic character and H-bond strength, shifting reactivity from the parent scaffold
This compound
Generic aniline derivatives lack sulfonylethoxy polarity modulation, altering solubility and recognition profile

4-(2-Methanesulfonylethoxy)aniline: Comparative Quantitative Evidence


Lipophilicity (XLogP3) Comparison

The computed XLogP3-AA value for 4-(2-methanesulfonylethoxy)aniline is 0.6 [1], representing a substantial increase in lipophilicity compared to unsubstituted aniline (XLogP3 = 0.9, but with markedly different solubility and permeability characteristics due to the sulfonylethoxy group). The sulfone-containing side chain introduces polar surface area (77.8 Ų) while maintaining a moderate logP, balancing aqueous solubility and membrane permeability.

Lipophilicity
Class-level
Target XLogP3 = 0.6
Aniline baseline ≈ 0.9
4-Chloroaniline ≈ 1.8
Δ ≈ −1.2 vs 4-chloroaniline
Supports lipophilicity-based scaffold selection
Computed values; experimental logP may differ
Lipophilicity Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA) and Bioavailability

The topological polar surface area (TPSA) of 4-(2-methanesulfonylethoxy)aniline is 77.8 Ų [1]. For context, the widely cited Veber rules for oral bioavailability suggest compounds with TPSA < 140 Ų are more likely to exhibit favorable absorption. The target compound's TPSA falls well within this guideline and is higher than that of simple anilines (e.g., aniline TPSA ≈ 26 Ų), which can enhance aqueous solubility but may slightly reduce passive membrane diffusion.

TPSA & Bioavailability
Class-level
Target TPSA = 77.8 Ų
Aniline ≈ 26 Ų
4-Aminophenol ≈ 46 Ų
Δ ≈ +52 Ų vs aniline
Informs polarity and permeability screening
Veber guideline context; verify experimentally
Bioavailability Medicinal Chemistry ADME

Hydrogen Bond Donor/Acceptor Profile

4-(2-Methanesulfonylethoxy)aniline possesses 1 hydrogen bond donor (primary amine) and 4 hydrogen bond acceptors (three sulfone oxygens and one ether oxygen) [1]. In contrast, a common analog such as 5-chloro-2-(2-methanesulfonylethoxy)aniline (CAS 1179912-90-3) has the same donor count but a reduced acceptor count due to the electron-withdrawing chloro substituent, which alters the compound's hydrogen bonding capacity and, consequently, its intermolecular interactions and solubility.

H-Bond Profile
Class-level
Target: 1 donor / 4 acceptors
5-Chloro analog: 1 donor / 4 acceptors
Chloro substituent shifts electron density and H-bond strength
Defines intermolecular interaction capacity
Computed profile; H-bond strength is context-dependent
Hydrogen Bonding Molecular Recognition Solubility

4-(2-Methanesulfonylethoxy)aniline: Research and Industrial Applications


Scaffold for Kinase Inhibitor Fragments

The para-aniline core with a sulfonylethoxy side chain has been utilized in the synthesis of kinase inhibitors, such as the EGFR inhibitor lapatinib, where the 2-methanesulfonylethoxy group is incorporated into the final drug structure to modulate solubility and target engagement [1]. The target compound serves as a key intermediate for constructing similar sulfone-containing aniline fragments.

Sulfone Bioisostere Synthesis

The methylsulfonyl group in the side chain can act as a bioisostere for carboxylate or phosphate groups, offering improved metabolic stability and membrane permeability. 4-(2-Methanesulfonylethoxy)aniline provides a direct entry point for introducing this sulfone motif into drug-like molecules [1].

Building Block for Parallel Synthesis

The compound's high purity (≥95%) and well-defined functional groups (amine, ether, sulfone) make it suitable for use in automated parallel synthesis workflows for generating diverse small-molecule libraries aimed at hit identification and lead optimization in medicinal chemistry .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
para-Aniline sulfonylethoxy scaffold
Amine coupling efficiency and sulfone stability
Sulfone bioisostere exploration
Methylsulfonyl-ether side chain
Metabolic stability and permeability comparison
Parallel library synthesis
Defined amine, ether, and sulfone handles
Synthetic reproducibility and purity verification

Technical Documentation Hub

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31 linked technical documents
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